molecular formula C16H11BrClN3OS2 B2375685 N-(5-(4-bromobenzylthio)-1,3,4-thiadiazol-2-yl)-4-chlorobenzamide

N-(5-(4-bromobenzylthio)-1,3,4-thiadiazol-2-yl)-4-chlorobenzamide

Cat. No.: B2375685
M. Wt: 440.8 g/mol
InChI Key: MBNGMHXKMKQYBP-UHFFFAOYSA-N
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Description

N-(5-(4-bromobenzylthio)-1,3,4-thiadiazol-2-yl)-4-chlorobenzamide is a complex organic compound that features a thiadiazole ring, a bromobenzylthio group, and a chlorobenzamide moiety

Scientific Research Applications

N-(5-(4-bromobenzylthio)-1,3,4-thiadiazol-2-yl)-4-chlorobenzamide has several scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(4-bromobenzylthio)-1,3,4-thiadiazol-2-yl)-4-chlorobenzamide typically involves multiple stepsThe reaction conditions often involve the use of solvents like acetonitrile and catalysts such as potassium 2-iodo-5-methylbenzenesulfonate .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle potentially hazardous reagents.

Chemical Reactions Analysis

Types of Reactions

N-(5-(4-bromobenzylthio)-1,3,4-thiadiazol-2-yl)-4-chlorobenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Oxone in acetonitrile at elevated temperatures.

    Reduction: Sodium borohydride in methanol.

    Substitution: N-bromosuccinimide in the presence of a radical initiator.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of bromobenzaldehyde derivatives .

Mechanism of Action

The mechanism of action of N-(5-(4-bromobenzylthio)-1,3,4-thiadiazol-2-yl)-4-chlorobenzamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or bind to receptors, leading to a biological response. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(5-(4-bromobenzylthio)-1,3,4-thiadiazol-2-yl)-4-chlorobenzamide is unique due to its combination of a thiadiazole ring with bromobenzylthio and chlorobenzamide groups. This structure imparts specific chemical and biological properties that are not found in other similar compounds.

Properties

IUPAC Name

N-[5-[(4-bromophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-4-chlorobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11BrClN3OS2/c17-12-5-1-10(2-6-12)9-23-16-21-20-15(24-16)19-14(22)11-3-7-13(18)8-4-11/h1-8H,9H2,(H,19,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBNGMHXKMKQYBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CSC2=NN=C(S2)NC(=O)C3=CC=C(C=C3)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11BrClN3OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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